4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole
Overview
Description
“4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole” is a chemical compound with the molecular formula C10H13ClN4O3S . It is also known by other names such as “DAABD-Cl”, “4-[2-(N,N-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan”, and "7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide" . It is used as a derivatization reagent for rapid and specific liquid chromatography tandem mass spectrometric quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma .
Molecular Structure Analysis
The molecular weight of “this compound” is 304.75 g/mol . The InChI string representation of its structure is "InChI=1S/C10H13ClN4O3S/c1-15(2)6-5-12-19(16,17)8-4-3-7(11)9-10(8)14-18-13-9/h3-4,12H,5-6H2,1-2H3" .
Physical and Chemical Properties Analysis
The compound is a solid in form and its color ranges from off-white to yellow . It has a melting point of 102 - 104°C . It is slightly soluble in DMSO and methanol . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Fluorogenic Derivatization in Chromatography
4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole and its derivatives have been utilized as fluorogenic derivatization reagents in chromatographic analyses. For instance, Santa et al. (2009) developed benzofurazan derivatization reagents for short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), demonstrating their suitability as derivatization reagents in LC/ESI-MS/MS analysis due to their reaction with short-chain carboxylic acids under specific conditions, allowing for efficient separation and detection (Santa et al., 2009).
Protein Identification in Proteomics
In the field of proteomics, this compound and its variants have been applied for the identification of proteins. Masuda et al. (2004) proposed the use of 4-(dimethylaminoethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl) and related reagents in proteomics studies. These reagents enabled the identification of proteins in complex matrices through high-performance liquid chromatography-fluorescence detection and tandem mass spectrometry, offering improved sensitivity and specificity for protein detection (Masuda et al., 2004).
Application in Carboxylic Acids Analysis
The compound's derivatives have also been effective in the analysis of carboxylic acids. In a study by Santa et al. (2007), benzofurazan derivatization reagents, including variants of this compound, were applied to carboxylic acids analysis in LC/ESI-MS/MS. This study highlighted their suitability for ESI-MS/MS analysis, evidenced by the generation of intense fragment ions in product ion spectra (Santa et al., 2007).
Fluorogenic Reagent for Thiols
This chemical has also been synthesized as a more reactive, thiol-specific fluorogenic reagent. Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for this purpose, finding it to react quantitatively with thiols under specific conditions, with negligible reaction with other amino acids. This reagent demonstrated utility in the determination of thiols in rat tissues through high-performance liquid chromatography and fluorometric detection (Toyo’oka et al., 1989).
Synthesis of Novel Fluorogenic Reagents
Furthermore, researchers have synthesized novel fluorogenic reagents based on this compound for specific applications. Prados et al. (1997) synthesized a new fluorescent reagent for carboxylic acids, demonstrating its applicability as a precolumn derivatization reagent in liquid chromatography (LC), with successful reaction with saturated fatty acids and non-steroidal anti-inflammatory drugs to give fluorescent products (Prados et al., 1997).
Safety and Hazards
The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352+P332+P313+P362+P364 (IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse), and P305+P351+P338+P337+P313 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention) .
Mechanism of Action
Target of Action
It has demonstrated interactions with certain proteins , potentially leading to the inhibition of specific cellular processes .
Mode of Action
DAABD-Cl is hypothesized to function as an enzyme inhibitor, blocking the activity of specific enzymes within the body . It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes involved in drug and chemical metabolism . Furthermore, it has demonstrated the ability to hinder the activity of proteins like cyclooxygenase-2, which is responsible for the production of inflammatory mediators .
Biochemical Pathways
DAABD-Cl is a new derivatization reagent for rapid and specific liquid chromatography tandem mass spectrometric quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma . This suggests that it may play a role in the metabolism of these fatty acids.
Pharmacokinetics
It is also known that the compound is predominantly excreted via the renal route as unchanged drug .
Result of Action
It has been observed to impede the activity of hormones such as cortisol, crucial for stress response regulation .
Action Environment
It is known that daabd-cl has a low potential for drug-drug interactions .
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O3S/c1-15(2)6-5-12-19(16,17)8-4-3-7(11)9-10(8)14-18-13-9/h3-4,12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEYFWVHUXSWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659762 | |
Record name | 7-Chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664985-43-7 | |
Record name | 7-Chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAABD-Cl [=4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole] [for Proteome Analysis] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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